molecular formula C13H16N2O B12534418 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene CAS No. 688035-97-4

5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene

Cat. No.: B12534418
CAS No.: 688035-97-4
M. Wt: 216.28 g/mol
InChI Key: UYZDSTKNIOPHFH-UHFFFAOYSA-N
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Description

5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[222]oct-5-ene is a bicyclic compound that features a unique structure combining elements of pyridine and oxabicyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene can be achieved through a photochemical cycloaddition reaction. For instance, a reaction between methyl 2-pyrone-5-carboxylate and methacrylonitrile under specific conditions yields a [4 + 2] cycloadduct, which is then converted to the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the photochemical cycloaddition reaction would be a key factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics would provide further insights into its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene is unique due to its combination of a pyridine ring with an oxabicyclo framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Properties

CAS No.

688035-97-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C13H16N2O/c1-9-8-11-6-7-12(9)15(16-11)13-5-3-4-10(2)14-13/h3-5,8,11-12H,6-7H2,1-2H3

InChI Key

UYZDSTKNIOPHFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C3CCC(O2)C=C3C

Origin of Product

United States

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